Desloratadine hydrochloride
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Overview
Description
Desloratadine hydrochloride is a second-generation tricyclic antihistamine used to treat seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria . It is the active descarboethoxy metabolite of loratadine, another second-generation antihistamine . This compound is known for its selective and peripheral H1-antagonist action, which helps alleviate allergy symptoms without causing drowsiness .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desloratadine hydrochloride can be synthesized from loratadine through a demethylation process. The preparation method involves dissolving loratadine in an alcohol solvent under nitrogen protection, adding potassium hydroxide, and heating the mixture to initiate a reflux reaction . The reaction temperature is controlled within a gradient of 70-100°C until the reaction is complete . The product is then extracted using an ethyl acetate solvent, followed by crystallization and recrystallization to obtain desloratadine .
Industrial Production Methods: In industrial production, this compound is prepared by adding organic acid salt into a cosolvent, followed by the addition of desloratadine for a mixing reaction . The pharmaceutic adjuvant is dissolved using a main solvent, and the solution is mixed with the reaction mixture to obtain the final product . This method ensures high stability and purity of the this compound .
Chemical Reactions Analysis
Types of Reactions: Desloratadine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit histamine release from human mast cells in vitro .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include potassium hydroxide, ethyl acetate, and organic acid salts . The reaction conditions typically involve controlled temperatures and nitrogen protection to ensure the stability of the compound .
Major Products Formed: The major product formed from the synthesis of this compound is desloratadine itself, which is then converted into its hydrochloride salt form for medical use .
Scientific Research Applications
Desloratadine hydrochloride has a wide range of scientific research applications. It is primarily used in the treatment of allergic symptoms, such as allergic rhinitis and chronic idiopathic urticaria . Additionally, it has been studied for its potential use in treating acne as an adjuvant to isotretinoin . Recent research has also shown that this compound can inhibit SARS-CoV-2 infection in cell culture and primary human nasal epithelial cells by blocking viral entry . This broad-spectrum antiviral activity makes it a promising candidate for further research in virology.
Mechanism of Action
Desloratadine hydrochloride exerts its effects by selectively antagonizing the H1-receptor, which is responsible for mediating the effects of histamine . By blocking the H1-receptor, this compound prevents histamine from binding and causing allergic reactions . At nanomolar concentrations, it also inhibits the expression of P-selectin and reduces the expression of IL-6 and IL-8 in response to histamine challenge . This dual action helps alleviate both nasal and non-nasal symptoms of allergies without causing drowsiness or sedation .
Comparison with Similar Compounds
Desloratadine hydrochloride is similar to other second-generation antihistamines, such as cetirizine and loratadine . it stands out due to its longer duration of action and lack of sedative effects . Unlike first-generation antihistamines, this compound does not readily cross the blood-brain barrier, making it a safer option for patients who need to avoid drowsiness . Other similar compounds include fexofenadine and levocetirizine, which also have selective H1-antagonist actions but may differ in their pharmacokinetic profiles and side effect profiles .
Properties
Molecular Formula |
C19H20Cl2N2 |
---|---|
Molecular Weight |
347.3 g/mol |
IUPAC Name |
13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene;hydrochloride |
InChI |
InChI=1S/C19H19ClN2.ClH/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13;/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2;1H |
InChI Key |
XJJLVGAIFJSMSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4.Cl |
Origin of Product |
United States |
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